molecular formula C17H20N2O B2634529 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(prop-2-en-1-yl)acetamide CAS No. 1258732-83-0

2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(prop-2-en-1-yl)acetamide

Cat. No.: B2634529
CAS No.: 1258732-83-0
M. Wt: 268.36
InChI Key: VDBMXHLDJZIVFS-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(prop-2-en-1-yl)acetamide is a complex organic compound featuring a unique structure that combines an indene moiety with propargyl and allyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(prop-2-en-1-yl)acetamide typically involves multiple steps:

  • Formation of 2,3-Dihydro-1H-indene-1-methanamine

  • Alkylation with Propargyl Bromide

      Reagents: Propargyl bromide, base (e.g., potassium carbonate).

      Conditions: Reflux in an appropriate solvent (e.g., acetonitrile).

  • Acylation with N-(prop-2-en-1-yl)acetamide

      Reagents: N-(prop-2-en-1-yl)acetamide, coupling agent (e.g., EDCI).

      Conditions: Room temperature, in the presence of a base (e.g., triethylamine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Products: Oxidized derivatives of the indene moiety.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride.

      Products: Reduced forms of the alkyne and amide functionalities.

  • Substitution

      Reagents: Halogenating agents for electrophilic substitution on the indene ring.

      Products: Halogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, facilitating various organic transformations.

    Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific electronic properties.

Biology and Medicine

    Pharmacology: Potential use as a scaffold for the development of new drugs targeting specific enzymes or receptors.

    Biological Studies: Used in the study of enzyme inhibition and protein-ligand interactions.

Industry

    Chemical Industry: Intermediate in the synthesis of more complex organic molecules.

    Pharmaceutical Industry: Potential precursor for drug development.

Mechanism of Action

The mechanism by which 2-[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]-N-(prop-2-en-1-yl)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, altering their activity. The indene moiety can engage in π-π interactions, while the propargyl and allyl groups can participate in covalent bonding with active site residues.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydro-1H-indene-1-methanamine: Shares the indene core but lacks the propargyl and allyl groups.

    N-(prop-2-en-1-yl)acetamide: Contains the allyl group but lacks the indene and propargyl functionalities.

Properties

IUPAC Name

2-[2,3-dihydro-1H-inden-1-yl(prop-2-ynyl)amino]-N-prop-2-enylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O/c1-3-11-18-17(20)13-19(12-4-2)16-10-9-14-7-5-6-8-15(14)16/h2-3,5-8,16H,1,9-13H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDBMXHLDJZIVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)CN(CC#C)C1CCC2=CC=CC=C12
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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